Ternstroside B

Description

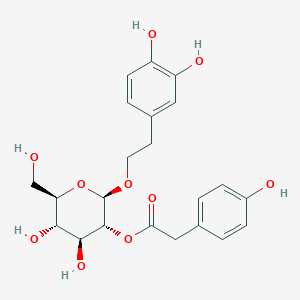

Ternstroside B is a glycosylated phenylethanoid compound first isolated from Ternstroemia lineata, a plant species within the Theaceae family . Structurally, it features a phenylethanoid core (derived from hydroxytyrosol) linked to a glucose moiety via a β-glycosidic bond, conferring both hydrophilic and bioactive properties . This compound is distinguished by its characteristic NMR signals in the phenolic region (6.0–7.5 ppm) and the absence of methyl group signals (0.8–1.3 ppm) associated with triterpenes, which are prominent in other Ternstroemia species like T. gymnanthera .

This compound exhibits notable antioxidant activity, validated through ABTS•+ radical scavenging and hydrogen peroxide (H₂O₂) protection assays using Saccharomyces cerevisiae models . Its presence in T. lineata extracts correlates with bright yellow spots on thin-layer chromatography (TLC) plates when visualized under UV light (365 nm) after vanillin/H₂SO₄ treatment, a hallmark of glycosylated phenylethanoids .

Properties

Molecular Formula |

C22H26O10 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C22H26O10/c23-11-17-19(28)20(29)21(32-18(27)10-12-1-4-14(24)5-2-12)22(31-17)30-8-7-13-3-6-15(25)16(26)9-13/h1-6,9,17,19-26,28-29H,7-8,10-11H2/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

GTYGWPXLHJZXDF-MIUGBVLSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of Ternstroside B and Related Compounds

Structural Comparisons

- Phenylethanoid Glycosides: this compound shares a phenylethanoid backbone with terngymnoside C and hydroxytyrosol-1-glucoside. However, its glucose moiety and substitution pattern differ, as evidenced by distinct TLC profiles (e.g., Rf values) and NMR shifts .

- Triterpenoid Saponins: Ternstroside D, a triterpenoid, contrasts sharply with this compound. Its methyl group signals (0.8–1.3 ppm) and steroid-like core enable interactions with enzymes like IDH1/2, unlike the phenolic antioxidant activity of Ternstroide B .

Pharmacological Profiles

- Antioxidant Activity: this compound and its phenylethanoid analogues (terngymnoside C, hydroxytyrosol-1-glucoside) show comparable radical scavenging potency, but this compound’s glycosylation may enhance stability and bioavailability .

- Enzyme Inhibition : Ternstroside D uniquely inhibits mutant IDH1/2 enzymes via hydrogen bonding with residues like Lys126 (IDH1) and Lys180 (IDH2), a mechanism absent in this compound .

Pharmacokinetic Properties

- This compound: Limited ADME/T data exist, but its glycosylation suggests moderate water solubility, akin to other phenylethanoids .

- Ternstroside D : Exhibits favorable drug-likeness (Lipinski compliance), high solubility, and low CNS permeability, reducing off-target effects .

Research Implications

This compound’s antioxidant properties position it as a candidate for oxidative stress-related therapies, while structural analogues like terngymnoside C offer opportunities for SAR studies to optimize bioactivity . Future work should explore synergies between these compound classes and validate their mechanisms in vivo.

Q & A

Q. What interdisciplinary approaches enhance this compound’s translational research potential?

- Methodology : Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with in silico docking (AutoDock Vina) to predict bioavailability and target binding. Collaborate with computational chemists to optimize lead analogs via QSAR modeling .

- Ethical and Logistical Considerations : Secure institutional approval for human tissue use (if applicable) and adhere to FAIR data principles for public repository submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.